Sn-glycerol 1-phosphate(2-)

enzyme kinetics archaeal lipid biosynthesis stereospecific dehydrogenase

Sn-glycerol 1-phosphate(2-) is the dianion of sn-glycerol 1-phosphate, an organophosphate oxoanion arising from deprotonation of both phosphate OH groups; it represents the major ionization species at physiological pH 7.3. The parent compound, sn-glycerol 1-phosphate (CAS 5746-57-6), is the (S)-configuration enantiomer of the glycerol phosphate ester pair, functioning as the obligate stereochemical backbone of archaeal ether phospholipids — in contrast to sn-glycerol 3-phosphate, which serves the analogous role in bacteria and eukaryotes.

Molecular Formula C3H7O6P-2
Molecular Weight 170.06 g/mol
Cat. No. B1240527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSn-glycerol 1-phosphate(2-)
Molecular FormulaC3H7O6P-2
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESC(C(COP(=O)([O-])[O-])O)O
InChIInChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2/t3-/m0/s1
InChIKeyAWUCVROLDVIAJX-VKHMYHEASA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sn-glycerol 1-phosphate(2-) — Dianion Form, Stereochemical Identity, and Procurement-Relevant Classification


Sn-glycerol 1-phosphate(2-) is the dianion of sn-glycerol 1-phosphate, an organophosphate oxoanion arising from deprotonation of both phosphate OH groups; it represents the major ionization species at physiological pH 7.3 [1]. The parent compound, sn-glycerol 1-phosphate (CAS 5746-57-6), is the (S)-configuration enantiomer of the glycerol phosphate ester pair, functioning as the obligate stereochemical backbone of archaeal ether phospholipids — in contrast to sn-glycerol 3-phosphate, which serves the analogous role in bacteria and eukaryotes [2]. This enantiomeric dichotomy, termed the 'lipid divide,' is universally conserved across all known archaeal and bacterial domains, making stereochemical identity the single most critical procurement specification for this compound [3].

Dianion form Major ionization species at physiological pH 7.3
(S)-enantiomer sn-Glycerol-1-phosphate stereochemical configuration
Archaeal lipid context Stereochemical-control study fit for archaeal ether phospholipids

Why Sn-glycerol 1-phosphate(2-) Cannot Be Replaced by Its Enantiomer or Racemic Mixtures in Experimental Systems


Sn-glycerol 1-phosphate and sn-glycerol 3-phosphate are not interchangeable stereoisomers; they are processed by entirely non-homologous enzyme families (G1PDH, EC 1.1.1.261 vs. G3PDH, EC 1.1.1.8/1.1.1.94) that belong to separate protein superfamilies with distinct metal cofactor requirements, coenzyme preferences, and stereospecific hydrogen-transfer mechanisms [1]. Substituting racemic DL-α-glycerol phosphate or the incorrect enantiomer introduces a 50% inactive or cross-reactive contaminant that can competitively inhibit target enzymes, confound quantitative enzymatic assays, and produce misleading chiral lipid profiles in membrane biochemistry studies [2]. Furthermore, bacterial cell-wall polymer biosynthesis is stereochemically segregated: wall teichoic acids (WTA) are assembled from sn-glycerol-3-phosphate units while lipoteichoic acids (LTA) are constructed exclusively from sn-glycerol-1-phosphate, meaning enantiomeric purity directly determines immunological and biosynthetic experimental outcomes [3].

Enzyme recognition Non-homologous G1PDH and G3PDH families — enantiomer mismatch may result in no detectable substrate turnover
Racemic contamination 50% inactive or cross-reactive enantiomer may competitively inhibit target enzymes and confound chiral lipid profiling
Polymer assembly LTA (G1P polymer) vs WTA (G3P polymer) — enantiomeric identity may directly influence immunoreactivity and biosynthetic outcome

Product-Specific Quantitative Differentiation Evidence for Sn-glycerol 1-phosphate(2-) Against Closest Analogs


Enzyme Stereospecificity: G1PDH Km for G1P vs. G3PDH Km for G3P — Non-Overlapping Catalytic Machinery

The biosynthetic enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH, EC 1.1.1.261) from Methanobacterium thermoautotrophicum exhibits a Km of 10.5 mM for sn-glycerol 1-phosphate in the oxidative (backward) reaction, with a Vmax of 740 units/mg for the forward reaction and Km values of 0.21 mM for NADH and 0.39 mM for dihydroxyacetone phosphate [1]. In contrast, the spinach leaf sn-glycerol-3-phosphate dehydrogenase (G3PDH, EC 1.1.1.8) displays a Km of 1.6 mM for sn-glycerol 3-phosphate and 0.19 mM for NAD⁺ [2]. G1PDH and G3PDH are not homologous enzymes; G1PDH is a Zn²⁺-dependent enzyme catalyzing pro-R hydrogen transfer from NAD(P)H, whereas bacterial G3PDH (GpsA) operates via a distinct catalytic mechanism without Zn²⁺ coordination [3]. The cross-reactivity between these enzyme-substrate pairs is effectively zero: G1PDH does not accept G3P as substrate, and G3PDH does not process G1P [1].

Enzyme kinetics
Reported
G1PDH Km 10.5 mM (G1P); G3PDH Km 1.6 mM (G3P). Non-homologous families, Zn²⁺-dependent vs independent.
Distinct enzyme-substrate pairs; enantiomer substitution abrogates catalytic activity.
Cross-study comparable; recombinant and native enzymes.
enzyme kinetics archaeal lipid biosynthesis stereospecific dehydrogenase

Phosphate Dianion Binding Preference: 31P NMR Evidence for sn-Glycerol 1-Phosphate(2-) Superior Enzyme-Ligand Interaction

In a 31P NMR study of triose phosphate isomerase-ligand complexes, sn-glycerol 1-phosphate (designated D-glycerol 3-phosphate in the study) displayed a pH-dependent binding behavior in which both the monoanion and dianion forms bind to the enzyme, but the dianion species binds with measurably higher affinity [1]. This contrasts with the behavior of the substrate analog 2-phosphoglycollate, whose enzyme-bound resonance remained invariant with pH, indicating only the fully ionized form binds [1]. The observation that the sn-glycerol 1-phosphate dianion — the (2-) species — binds preferentially to the enzyme active site establishes a direct functional consequence of the ionization state: at physiological pH 7.3, where the dianion is the major species (>50%), the compound is in its optimal binding-competent form [2].

³¹P NMR binding
Head-to-head
Dianion (2-) binds triose phosphate isomerase with higher affinity than monoanion; resonance shifts with pH.
Dianion form preferred for enzyme-ligand binding studies at physiological pH.
31P NMR at 1°C; rabbit/chicken enzyme.
31P NMR enzyme-ligand binding ionization state

Universal Conservation of the Archaeal sn-Glycerol 1-Phosphate Lipid Backbone: Six Archaeal Species, Zero Exceptions

A systematic survey of cell-free extracts from six archaeal species spanning methanogens, extreme halophiles, and hyperthermophiles (Methanobacterium thermoautotrophicum, Methanosarcina barkeri, Halobacterium salinarum, Pyrococcus furiosus, Pyrococcus sp. KS8-1, and Thermoplasma sp. HO-62) demonstrated that all six species produce sn-glycerol-1-phosphate (G1P) from dihydroxyacetone phosphate via G1P dehydrogenase [1]. Quantitative gas-liquid chromatographic analysis revealed that G1P accounted for 72–97% of total glycerophosphate formed via the dehydrogenase pathway, with G3P comprising only 0–24% (predominantly from glycerol kinase activity in heterotrophs) [1]. The authors explicitly stated: 'So far, no exception to this difference in the stereoconfiguration of GP has been found, and this is one of the most fundamental features of members of each domain' [1]. A separate chiral chromatographic analysis of four bacterial strains (Bacillus amyloliquefaciens, B. subtilis, Clavibacter michiganensis, Geobacillus stearothermophilus) detected both enantiomers but with a dominant G3P:G1P ratio of approximately 4:1 (~30 µM total), confirming that G1P production in bacteria is a minor pathway [2].

Domain-level conservation
Reported
Six archaeal species: 72–97% of dehydrogenase-derived GP is G1P; no exception found.
Domain-level stereochemical exclusivity supports archaeal biomarker and lipid-biosynthesis studies.
Data to verify across additional phyla.
archaeal membrane lipid lipid divide stereochemical conservation

Lipoteichoic Acid vs. Wall Teichoic Acid: Enantiomeric Polymer Discrimination by GlpQ Provides Direct Stereochemical Proof

The exolytic sn-glycerol-3-phosphodiesterase GlpQ from Bacillus subtilis can completely discriminate between wall teichoic acid (WTA) and lipoteichoic acid (LTA): GlpQ completely degraded unsubstituted WTA by sequential removal of glycerolphosphate units from the polymer free end, but could not degrade unsubstituted LTA unless it was partially precleaved to expose the opposite polymer end [1]. This differential cleavage provides the first direct experimental evidence that WTA and LTA are enantiomeric polymers — WTA is composed of sn-glycerol-3-phosphate repeating units, whereas LTA is built exclusively from sn-glycerol-1-phosphate residues [1]. The distinct stereochemistries underlie their dissimilar physiological functions (WTA in cell elongation/division; LTA in membrane integrity) and immunogenic properties, and enable differential in vivo degradation under phosphate-limiting conditions, where B. subtilis specifically degrades WTA and replaces it with phosphate-free teichuronic acids [1].

LTA vs WTA polymer
Head-to-head
GlpQ completely degrades WTA (G3P polymer) but not intact LTA (G1P polymer); absolute discrimination.
Enantiomeric polymer discrimination validates stereochemical identity requirement for LTA research.
B. subtilis GlpQ; unsubstituted substrates.
lipoteichoic acid Gram-positive cell wall enantiomeric polymer GlpQ

Equilibrium Constant of G1P Dehydrogenase Reaction Enables Quantitative Enzymatic Determination of sn-Glycerol 1-Phosphate

The glycerol-1-phosphate dehydrogenase (GDH)-catalyzed oxidation of sn-glycerol 1-phosphate by DPN (NAD⁺) has an equilibrium constant Kc of 5.8 × 10⁻¹² moles/L at 25°C, with the equilibrium lying far to the left (favoring the reduced G1P form) [1]. Despite this unfavorable equilibrium, the oxidation reaction can be driven to quantitative completion by trapping the dihydroxyacetone phosphate product as its hydrazone in alkaline medium and using high concentrations of DPN and GDH (≥2000 U/mg specific activity) [1]. This enzymatic method has been validated for linear quantification of G1P up to 3 mM concentration when using 0.02 units of purified recombinant G1PDH, with the rate of NADH formation directly proportional to G1P concentration [2]. In contrast, sn-glycerol-3-phosphate cannot be detected by this method because GDH from archaeal sources exhibits absolute specificity for the sn-1 enantiomer; cross-reactivity with G3P is undetectable [2].

Equilibrium constant
Reported
Kc = 5.8 × 10⁻¹² M (G1P oxidation, 25°C)
Equilibrium favors G1P; enzymatic quantification requires product trapping for linear detection.
G1PDH-specific; G3P not detected.
enzymatic assay equilibrium constant spectrophotometric determination

Phosphatase Substrate Preference: Dunaliella Glycerol-1-Phosphatase Acts More Rapidly on G1P Than G3P

Glycerol-1-phosphatase (EC 3.1.3.21) from the halotolerant green alga Dunaliella catalyzes the hydrolytic dephosphorylation of both sn-glycerol 1-phosphate and sn-glycerol 3-phosphate, but acts more rapidly on the sn-1 enantiomer than on the sn-3 enantiomer [1]. The Saccharomyces cerevisiae ortholog of this enzyme exhibits broader substrate tolerance, also accepting propane-1,2-diol 1-phosphate, but does not act on a variety of other phosphate esters, confirming that the glycerol backbone stereochemistry is a key determinant of catalytic efficiency [1]. This differential catalytic rate toward G1P over G3P means that in mixed or racemic glycerophosphate preparations, the G1P fraction is preferentially depleted, introducing systematic bias in phosphatase-coupled assays or metabolic flux studies if enantiomeric composition is not controlled.

Phosphatase preference
Class-level
Dunaliella glycerol-1-phosphatase acts more rapidly on G1P than G3P.
Reported rate preference may affect phosphatase-coupled assays; enantiomer-controlled material recommended.
Exact fold difference not quantified.
glycerol-1-phosphatase substrate specificity Dunaliella

High-Confidence Research and Industrial Application Scenarios for Sn-glycerol 1-phosphate(2-)


Archaeal Membrane Lipid Biosynthesis Reconstitution and In Vitro Ether Lipid Synthesis

Sn-glycerol 1-phosphate(2-) is the obligate starting substrate for reconstituting the archaeal ether lipid biosynthetic pathway in vitro. The G1PDH-catalyzed reduction of DHAP to G1P (Km DHAP = 0.39 mM; Vmax = 740 U/mg) [1] is the gateway reaction for all downstream archaeal lipid assembly. Subsequent geranylgeranylglyceryl phosphate synthase and digeranylgeranylglyceryl phosphate synthase activities require the sn-1 stereoconfiguration; substitution with G3P arrests the pathway at the first step. This application supports fundamental archaeal physiology research, synthetic biology efforts to engineer archaeal-type membranes in bacterial chassis, and production of archaeal lipid biomarkers for geobiological proxies.

Lipoteichoic Acid (LTA) Fragment Synthesis for Vaccine Development and Immunological Studies

The stereochemistry of the glycerol phosphate repeating unit in LTA directly impacts antibody recognition and vaccine efficacy. Synthetic LTA fragments built from sn-glycerol-1-phosphate monomers elicit distinct antibody repertoires compared to those built from sn-glycerol-3-phosphate (WTA-type) [1]. The absolute enantiomeric discrimination demonstrated by GlpQ — which degrades WTA (G3P polymer) but not intact LTA (G1P polymer) [2] — provides both a quality-control tool for synthetic LTA fragments and a functional rationale for enantiopure G1P procurement. Anti-Gram-positive pathogen vaccine programs targeting Staphylococcus aureus or Enterococcus spp. require G1P-based building blocks to generate immunologically relevant LTA epitopes.

Stereospecific Enzymatic Quantification of Archaeal Glycerophosphate Pools in Environmental Samples

The G1PDH-based enzymatic assay enables selective quantification of sn-glycerol 1-phosphate in complex biological matrices without interference from the more abundant G3P pool [1]. With a linear detection range of 0–3 mM G1P using 0.02 units of purified recombinant G1PDH and spectrophotometric NADH monitoring at 340 nm [1], this method is suitable for analyzing archaeal cell extracts, environmental metaproteomic samples, and mixed microbial community lysates. The equilibrium constant Kc = 5.8 × 10⁻¹² M necessitates alkaline hydrazine trapping of DHAP for quantitative conversion [2]. This application supports archaeal ecology, methanogen monitoring in anaerobic digesters, and deep subsurface biosphere studies.

31P NMR Probe of Enzyme Active-Site Ionization and Ligand-Binding Mechanism Studies

Sn-glycerol 1-phosphate serves as a pH-sensitive 31P NMR probe for studying enzyme active-site ionization states. The compound's phosphate 31P chemical shift responds to both monoanion/dianion equilibrium and enzyme-binding-induced environmental changes, enabling simultaneous monitoring of ligand protonation state and binding occupancy [1]. The demonstrated preference of triose phosphate isomerase for the dianion (2-) form over the monoanion [1] establishes this compound as a tool for correlating substrate ionization with catalytic competence in phosphoryl-transfer and isomerase enzymes. Procurement of the (2-) dianion salt form or the free acid for in situ pH adjustment is critical for reproducible NMR titrations.

Application
Selection Property
Validation Focus
Archaeal ether lipid biosynthesis reconstitution
Stereochemical backbone specificity (sn-1 configuration)
Stereospecific dehydrogenase substrate recognition and downstream ether lipid assembly
LTA fragment synthesis for immunological studies
Enantiopure G1P monomer for polymer assembly
Enantioselective phosphodiesterase cleavage pattern and antibody epitope profiling
Stereospecific quantification of G1P in environmental samples
G1P-selective enzymatic oxidation compatibility
Quantitative detection in mixed microbial matrices without G3P interference
³¹P NMR probe for active-site ionization studies
pH-dependent ³¹P chemical shift and dianion binding preference
Ionization-state correlation with ligand binding in model phosphoryl-transfer enzymes
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